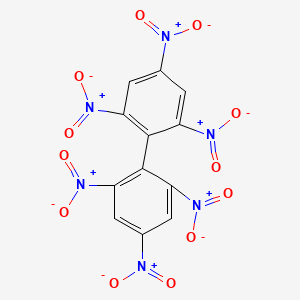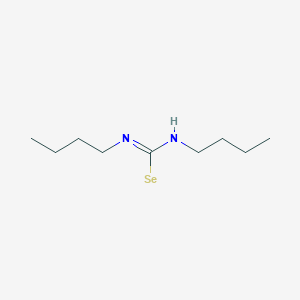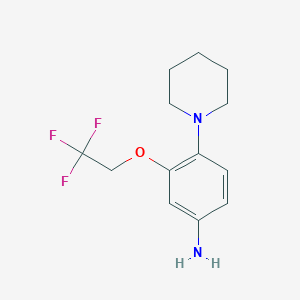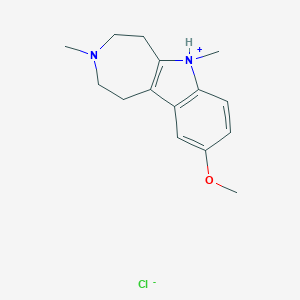
Barium 3-stearylthiopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium 3-stearylthiopropionate: is an organometallic compound that combines barium with 3-stearylthiopropionic acid. This compound is known for its unique properties and applications, particularly in the field of materials science and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Barium 3-stearylthiopropionate typically involves the reaction of barium hydroxide with 3-stearylthiopropionic acid. The reaction is carried out in an organic solvent such as toluene or xylene, under reflux conditions. The mixture is heated to around 100-120°C for several hours to ensure complete reaction. The product is then purified by recrystallization or filtration.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Barium 3-stearylthiopropionate can undergo various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The compound can be reduced to form barium stearate and propionic acid.
Substitution: The stearyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or aryl halides can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Disulfides and barium salts.
Reduction: Barium stearate and propionic acid.
Substitution: Various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
Chemistry: Barium 3-stearylthiopropionate is used as a precursor in the synthesis of other organometallic compounds. It is also employed in catalysis and as a stabilizer in polymer chemistry.
Biology: In biological research, this compound is used to study the interactions between metal ions and biological molecules. It can also be used in the development of metal-based drugs.
Industry: In the industrial sector, this compound is used as a lubricant additive and as a stabilizer in the production of plastics and rubber. It enhances the thermal and oxidative stability of these materials.
Mechanism of Action
The mechanism of action of Barium 3-stearylthiopropionate involves its interaction with various molecular targets. The thiol group can form bonds with metal ions, while the stearyl group provides hydrophobic interactions. These properties enable the compound to act as a stabilizer and catalyst in various chemical reactions. The barium ion can also interact with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Barium stearate: Similar in structure but lacks the thiol group.
Barium propionate: Similar in structure but lacks the stearyl group.
Barium thiopropionate: Similar in structure but lacks the stearyl group.
Uniqueness: Barium 3-stearylthiopropionate is unique due to the presence of both the stearyl and thiol groups. This combination imparts distinct properties, such as enhanced stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
38952-51-1 |
|---|---|
Molecular Formula |
C42H82BaO4S2 |
Molecular Weight |
852.6 g/mol |
IUPAC Name |
barium(2+);3-octadecylsulfanylpropanoate |
InChI |
InChI=1S/2C21H42O2S.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-20-18-21(22)23;/h2*2-20H2,1H3,(H,22,23);/q;;+2/p-2 |
InChI Key |
IBXOVGVKIOWOEQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCCC(=O)[O-].CCCCCCCCCCCCCCCCCCSCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


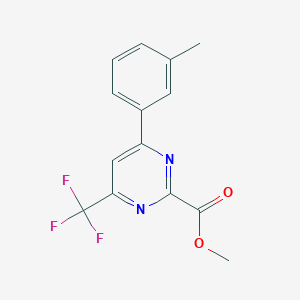


![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13731820.png)
![4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13731829.png)
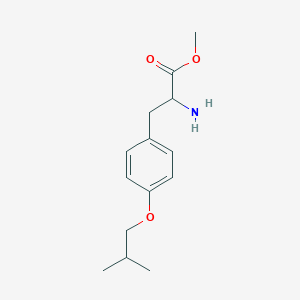

![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)
